N-ethyl-1-methyl-1H-pyrazol-3-amine

Catalog No.
S6490590
CAS No.
1182954-57-9
M.F
C6H11N3
M. Wt
125.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-ethyl-1-methyl-1H-pyrazol-3-amine

CAS Number

1182954-57-9

Product Name

N-ethyl-1-methyl-1H-pyrazol-3-amine

Molecular Formula

C6H11N3

Molecular Weight

125.2
  • Medicinal chemistry

    Pyrazoles have been investigated for their potential as anti-inflammatory, analgesic, and anticonvulsant agents []. Some pyrazole derivatives have also shown promise in the development of drugs for cancer and Alzheimer's disease [].

  • Agricultural chemistry

    Certain pyrazoles exhibit fungicidal and insecticidal properties, making them potential candidates for crop protection [].

  • Coordination chemistry

    Pyrazoles can act as ligands, forming complexes with metal ions. These complexes can have interesting applications in catalysis and materials science [].

N-ethyl-1-methyl-1H-pyrazol-3-amine is a heterocyclic organic compound characterized by a pyrazole ring with an ethyl group and a methyl group attached to the nitrogen atoms. Its molecular formula is C5H8N4C_5H_8N_4, and it has a molecular weight of approximately 128.14 g/mol. The compound is recognized for its potential applications in pharmaceuticals and agrochemicals due to its unique structural properties. The presence of both ethyl and methyl groups contributes to its chemical reactivity and biological activity, making it a subject of interest in various fields of research.

, typical of compounds containing nitrogen heterocycles. Notable reactions include:

  • Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides, which may exhibit different biological activities.
  • Reduction: Reduction reactions can yield hydrazine derivatives, which are important in synthetic organic chemistry.
  • Substitution Reactions: The amino group can engage in nucleophilic substitution reactions, allowing for further functionalization of the molecule .

Research indicates that N-ethyl-1-methyl-1H-pyrazol-3-amine exhibits various biological activities, including:

  • Antimicrobial Properties: Some derivatives of pyrazole compounds have shown effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects: Certain studies suggest that pyrazole derivatives can modulate inflammatory pathways, making them potential candidates for anti-inflammatory drugs.
  • Cytotoxicity: Preliminary studies indicate that this compound may possess cytotoxic properties against specific cancer cell lines, warranting further investigation into its anticancer potential .

The synthesis of N-ethyl-1-methyl-1H-pyrazol-3-amine typically involves several methods:

  • Condensation Reactions: A common approach is the condensation of ethyl hydrazine with an appropriate carbonyl compound followed by cyclization to form the pyrazole ring.
  • Reflux Methods: The reaction mixture often requires reflux conditions with solvents such as ethanol or dimethylformamide to facilitate the formation of the desired product.
  • Use of Catalysts: Transition metal catalysts may be employed to enhance reaction yields and selectivity during synthesis .

N-ethyl-1-methyl-1H-pyrazol-3-amine has potential applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting inflammatory diseases and infections.
  • Agrochemicals: The compound may be utilized in the development of pesticides or herbicides due to its biological activity against pests.
  • Dyes and Pigments: Its unique structure allows for incorporation into dye formulations, enhancing color properties .

Interaction studies involving N-ethyl-1-methyl-1H-pyrazol-3-amine focus on its binding affinity with biological targets:

  • Protein Binding: Investigations into how this compound interacts with specific proteins can reveal insights into its mechanism of action in biological systems.
  • Enzyme Inhibition: Studies assessing its role as an enzyme inhibitor can provide valuable data for drug development, particularly in targeting metabolic pathways associated with diseases .

N-ethyl-1-methyl-1H-pyrazol-3-amine shares structural similarities with several other compounds, each exhibiting unique properties. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
1-Ethyl-5-methyl-1H-pyrazol-3-amC5H8N4C_5H_8N_4Contains an ethyl group; potential for different reactivity due to position of substituents .
3-Amino-1-methylpyrazoleC4H7N3C_4H_7N_3Lacks ethyl substitution; primarily used as a building block in organic synthesis .
4-MethylpyrazoleC4H6N2C_4H_6N_2Exhibits different pharmacological properties; often used as a solvent or reagent .
1-MethylpyrazoleC4H6N2C_4H_6N_2Similar structure but lacks ethyl group; used mainly in laboratory settings .

The presence of both ethyl and methyl groups in N-ethyl-1-methyl-1H-pyrazol-3-amines enhances its solubility and reactivity compared to similar compounds, making it particularly valuable in pharmaceutical applications.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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